Benzyl N-butyl-N-(4-chlorophenyl)carbamate
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Overview
Description
Benzyl N-butyl-N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula C18H20ClNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group, a butyl group, and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-butyl-N-(4-chlorophenyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with N-butyl-N-(4-chlorophenyl)amine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-butyl-N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Oxidation: The compound can be oxidized to form N-butyl-N-(4-chlorophenyl)carbamic acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
Hydrolysis: N-butyl-N-(4-chlorophenyl)amine and benzyl alcohol.
Oxidation: N-butyl-N-(4-chlorophenyl)carbamic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-butyl-N-(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cholinesterase enzymes.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or analgesic properties.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of Benzyl N-butyl-N-(4-chlorophenyl)carbamate involves the inhibition of specific enzymes, such as cholinesterases. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential neurotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Butyl N-(4-chlorophenyl)carbamate: Lacks the benzyl group, making it less lipophilic and potentially less effective as an enzyme inhibitor.
Benzyl N-butylcarbamate: Lacks the 4-chlorophenyl group, which may reduce its specificity for certain enzymes.
N-butyl-N-(4-chlorophenyl)carbamate: Lacks the benzyl group, affecting its overall chemical properties and reactivity.
Uniqueness
Benzyl N-butyl-N-(4-chlorophenyl)carbamate is unique due to the presence of both the benzyl and 4-chlorophenyl groups, which enhance its lipophilicity and specificity for certain enzymes. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl N-butyl-N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-2-3-13-20(17-11-9-16(19)10-12-17)18(21)22-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBSNPSBTMEVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=C(C=C1)Cl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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